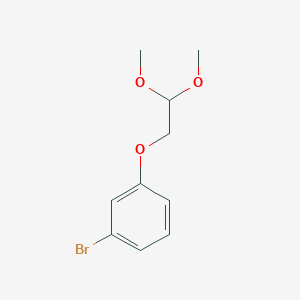

1-Bromo-3-(2,2-dimethoxyethoxy)benzene

Description

1-Bromo-3-(2,2-dimethoxyethoxy)benzene (CAS RN: 204452-94-8) is an aromatic ether derivative with the molecular formula C₁₂H₁₇BrO₃ and a molecular weight of 289.17 g/mol . Structurally, it features a bromine atom at the para position relative to a 2,2-dimethoxyethoxy substituent on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of benzofuran derivatives via cyclization reactions. For example, heating the compound in toluene with polyphosphoric acid (PPA) yields 6-bromobenzofuran, a key scaffold in medicinal chemistry .

The synthesis of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene involves a Williamson etherification between 3-bromophenol and 2-bromo-1,1-diethoxyethane under basic conditions, followed by purification via column chromatography . Downstream applications include its conversion to benzofuran sulfonyl chlorides for use in drug discovery, though such reactions often suffer from low yields (~30%) due to mechanistic complexity .

Properties

IUPAC Name |

1-bromo-3-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569308 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-43-9 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(2,2-dimethoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Material Science: In the development of advanced materials such as polymers and liquid crystals.

Medicinal Chemistry: As a building block for the synthesis of biologically active compounds and drug candidates.

Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new covalent bonds . In oxidation and reduction reactions, the compound undergoes electron transfer processes that alter its oxidation state and chemical structure .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,2-dimethoxyethoxy group in the target compound provides steric bulk and electron-donating properties, contrasting with the electron-withdrawing trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene, which enhances electrophilicity for cross-coupling reactions (e.g., 69–93% yields in Pd-catalyzed arylations) .

- Reactivity: Compounds with simpler substituents (e.g., 1-Bromo-3-(hexyloxy)benzene) exhibit higher solubility in nonpolar solvents due to the linear alkyl chain, whereas the dimethoxyethoxy group in the target compound may improve stability in polar aprotic solvents .

- Synthetic Utility : The target compound’s cyclization to benzofuran derivatives is less efficient compared to direct arylation reactions of 1-Bromo-3-(trifluoromethoxy)benzene, which achieve >90% yields under mild conditions .

Reaction Mechanisms and Yields

Insights :

- The low yield (~30%) in the target compound’s cyclization is attributed to the multi-step mechanism involving halogen-lithium exchange and sulfonylation .

- In contrast, 1-Bromo-3-(trifluoromethoxy)benzene achieves high yields in direct arylations due to the strong electron-withdrawing effect of -OCF₃, which activates the C–Br bond for oxidative addition .

Biological Activity

1-Bromo-3-(2,2-dimethoxyethoxy)benzene, with the CAS number 62810-43-9, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of 1-bromo-3-(2,2-dimethoxyethoxy)benzene can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 277.14 g/mol

The compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group. This unique structure may influence its interactions with biological targets.

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is believed to exert its biological effects through several mechanisms:

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.

- Receptor Binding : Similar to other brominated aromatic compounds, it may bind to specific receptors or enzymes, altering their function and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For instance, studies on related brominated benzene derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Properties

Brominated compounds are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various brominated aromatic compounds, including derivatives similar to 1-bromo-3-(2,2-dimethoxyethoxy)benzene. Results indicated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Toxicological Assessment

Toxicological reviews have highlighted the potential risks associated with brominated compounds. For example, animal studies have shown that prolonged exposure to certain bromobenzenes can lead to liver and kidney damage due to the accumulation of toxic metabolites . This underscores the importance of evaluating safety profiles alongside therapeutic potentials.

Comparative Analysis

To better understand the unique biological activity of 1-bromo-3-(2,2-dimethoxyethoxy)benzene, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-4-methylbenzene | Bromine at para position | Moderate antimicrobial properties |

| 1-Bromo-3-nitrobenzene | Nitro group at meta position | Stronger anticancer activity |

| 1-Bromo-3-(dimethylamino)benzene | Dimethylamino group enhancing reactivity | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.